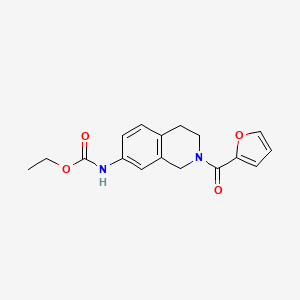

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

ethyl N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-2-22-17(21)18-14-6-5-12-7-8-19(11-13(12)10-14)16(20)15-4-3-9-23-15/h3-6,9-10H,2,7-8,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFDDXZTGIOMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate typically involves a multi-step process. One common method includes the following steps:

Formation of the furan-2-carbonyl intermediate: This can be achieved through the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

Synthesis of the tetrahydroisoquinoline core: This involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.

Coupling of the intermediates: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline core using a carbamate formation reaction, typically involving ethyl chloroformate and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific conditions like low temperatures.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: The corresponding alcohol.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies investigating the biological activity of furan derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and tetrahydroisoquinoline core can interact with active sites through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

*Molecular weight calculated based on structure.

Key Observations:

Substituent Effects at Position 2: The furan-2-carbonyl group in the target compound introduces an electron-withdrawing aromatic system, distinct from the electron-donating 3,4-dimethoxyphenylmethyl group in 8a or the bulky benzamido group in 28c . This may reduce lipophilicity (lower logP) compared to phenyl-substituted analogs but enhance metabolic stability due to furan’s resistance to oxidation.

Carbamate vs. Ether at Position 7: The ethyl carbamate in the target compound and 23b contrasts with the methoxy/ethoxy groups in 8a and 8b . However, ethers (e.g., methoxy in 8a) are more lipophilic, which may enhance CNS penetration .

Lipophilicity Trends :

- The target compound’s estimated logP (~2.1) is lower than analogs with phenyl/benzyl substituents (e.g., 28c : logP ~4.2), aligning with furan’s reduced hydrophobicity. This may favor aqueous solubility but limit blood-brain barrier penetration .

Research Findings and Implications

- Biological Activity: Tetrahydroisoquinolines with carbamates at position 7 (e.g., 23b) show improved stability in enzymatic environments compared to esters . The target compound’s furanoyl group may confer unique interactions with targets like G-protein-coupled receptors or enzymes, though specific data are lacking.

- Structure-Activity Relationships (SAR) :

Biological Activity

Ethyl (2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

- CAS Number : 955776-72-4

Table 1 summarizes some key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 286.33 g/mol |

| Molecular Formula | CHNO |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Acetylcholinesterase Inhibition : Studies have shown that derivatives of tetrahydroisoquinoline exhibit significant acetylcholinesterase (AChE) inhibitory activity. The presence of the furan-2-carbonyl moiety enhances this activity by promoting better binding affinity to the enzyme active site .

- Antioxidant Activity : The furan ring in the structure contributes to antioxidant properties by neutralizing free radicals, which can mitigate oxidative stress in biological systems .

- Neuroprotective Effects : Research indicates that compounds containing the tetrahydroisoquinoline scaffold can provide neuroprotection against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .

Structure-Activity Relationship (SAR)

The SAR studies focus on how modifications to the ethyl carbamate and furan moieties affect biological activity. Key findings include:

- Substituent Effects : Alkyl substitutions on the carbamate nitrogen have been shown to influence AChE inhibition potency significantly. For instance, dimethyl substitution enhances inhibitory effects compared to other alkyl groups .

- Furan Ring Modifications : Alterations to the furan ring can impact both solubility and bioavailability, which are critical for effective therapeutic applications .

Case Studies

Several studies have evaluated the biological activity of related compounds or derivatives:

- Neuroprotective Studies : A study demonstrated that tetrahydroisoquinoline derivatives exhibited protective effects in models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation .

- Antioxidant Evaluation : Another investigation assessed the antioxidant capacity of similar compounds using DPPH and ABTS assays, confirming that modifications to the furan ring enhanced radical scavenging abilities .

- Cytotoxicity Tests : Compounds with similar structures were tested against various cancer cell lines (e.g., MCF-7), showing promising cytotoxic effects that warrant further exploration for anticancer therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing the carbamate group at the 7-position of 1,2,3,4-tetrahydroisoquinoline derivatives?

- Methodological Answer : Carbamate introduction typically involves reacting the amine group at the 7-position with chloroformate derivatives under basic conditions. For example, in related compounds (e.g., methyl carbamate analogs), carbamate formation was achieved using methyl chloroformate in dichloromethane with triethylamine as a base. Purification via chromatography (e.g., 0–100% EtOAc/hexane gradients) yields the desired product .

- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Adjust solvent polarity to improve solubility of intermediates.

Q. How can NMR spectroscopy resolve structural ambiguities in tetrahydroisoquinoline derivatives with furan-2-carbonyl substituents?

- Methodological Answer :

- 1H NMR : The furan-2-carbonyl group exhibits characteristic proton signals at δ 6.5–7.5 ppm (α- and β-protons of the furan ring). Coupling constants (e.g., J = 3.5–4.0 Hz for β-protons) confirm substitution patterns .

- 13C NMR : The carbonyl carbon of the furan-2-carbonyl group appears at ~160–165 ppm, while the carbamate carbonyl resonates at ~155–160 ppm .

Advanced Research Questions

Q. What strategies improve CNS permeability in tetrahydroisoquinoline carbamates targeting orexin receptors?

- Methodological Answer :

- Structural Modifications : Introduce methoxy or benzyl groups at the 6-position to enhance lipophilicity (logP optimization). For example, methyl or benzyl ether derivatives in analogous compounds showed improved blood-brain barrier penetration .

- In Silico Screening : Use tools like SwissADME to predict permeability (e.g., BOILED-Egg model). Validate with in vitro PAMPA-BBB assays .

Q. How do substituents at the 6- and 7-positions influence selectivity for orexin-1 vs. orexin-2 receptors?

- Methodological Answer :

- SAR Analysis : In structurally related antagonists, bulkier substituents (e.g., propan-2-yloxy or butoxy groups) at the 6-position enhanced orexin-1 selectivity (>10-fold vs. orexin-2). Conversely, carbamate groups at the 7-position reduced off-target activity .

- Experimental Design : Perform competitive binding assays (e.g., using [³H]-orexin-A) with HEK293 cells expressing OX1/OX2 receptors. Normalize data to Ki values for direct comparison .

- Table: Selectivity Data for Analogous Compounds

| Substituent (Position) | OX1 Ki (nM) | OX2 Ki (nM) | Selectivity (OX1/OX2) |

|---|---|---|---|

| Propan-2-yloxy (6) | 12 | 150 | 12.5 |

| Butoxy (6) | 8 | 130 | 16.3 |

| Methoxy (7) | 45 | 60 | 1.3 |

| Adapted from |

Q. What in vivo models are appropriate for evaluating the pharmacokinetic profile of this compound?

- Methodological Answer :

- Rodent Models : Administer compound intravenously (IV) and orally (PO) to assess bioavailability. Use LC-MS/MS for plasma concentration analysis.

- Tissue Distribution : For CNS-targeted compounds, measure brain-to-plasma ratios at multiple timepoints. Example protocol:

Dose rats at 5 mg/kg (IV) and 10 mg/kg (PO).

Collect plasma/brain samples at 0.5, 2, 6, and 24 hr.

Extract samples using protein precipitation (acetonitrile) and quantify via MRM transitions .

- Key Challenge : Address first-pass metabolism by screening hepatic microsomal stability (e.g., human/rat liver microsomes + NADPH).

Data Contradiction Resolution

Q. How to reconcile discrepancies in reported yields for carbamate-forming reactions?

- Methodological Answer :

- Root Cause Analysis : Low yields (e.g., 23% in ethyl 4-bromobutyrate reactions ) may stem from steric hindrance or competing side reactions (e.g., hydrolysis of chloroformate).

- Optimization Steps :

Use anhydrous solvents (e.g., toluene, DMF) and inert atmospheres (N2/Ar).

Add coupling agents (e.g., BOP reagent) to activate intermediates .

Test alternative bases (e.g., DBU instead of NaHCO3) to improve reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.